molecular formula C19H16N2O4 B8720124 Ethyl 2-methyl-6-nitro-4-phenylquinoline-3-carboxylate CAS No. 627073-30-7

Ethyl 2-methyl-6-nitro-4-phenylquinoline-3-carboxylate

Cat. No. B8720124
CAS RN: 627073-30-7
M. Wt: 336.3 g/mol
InChI Key: JUZLVDXZPQYMHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-methyl-6-nitro-4-phenylquinoline-3-carboxylate is a chemical compound with the molecular formula C19H16N2O4 . It is also known as 3-Quinolinecarboxylic acid,2-methyl-6-nitro-4-phenyl-,ethyl ester .


Molecular Structure Analysis

The molecular structure of Ethyl 2-methyl-6-nitro-4-phenylquinoline-3-carboxylate consists of 19 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The exact mass is 336.11100 .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 2-methyl-6-nitro-4-phenylquinoline-3-carboxylate are not detailed in the retrieved sources, quinoline derivatives are known to participate in both electrophilic and nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-methyl-6-nitro-4-phenylquinoline-3-carboxylate include a molecular weight of 336.34100 . Other properties such as density, boiling point, melting point, and flash point are not available in the retrieved sources .

properties

CAS RN

627073-30-7

Molecular Formula

C19H16N2O4

Molecular Weight

336.3 g/mol

IUPAC Name

ethyl 2-methyl-6-nitro-4-phenylquinoline-3-carboxylate

InChI

InChI=1S/C19H16N2O4/c1-3-25-19(22)17-12(2)20-16-10-9-14(21(23)24)11-15(16)18(17)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3

InChI Key

JUZLVDXZPQYMHW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C=CC(=CC2=C1C3=CC=CC=C3)[N+](=O)[O-])C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-amino-5-nitrobenzophenone (1 g, 4.1 mmol), H2NSO3H (40 mg) and tert-butyl acetoacetate (1.3 ml, 10.3 mmol) was stirred for 12 h at 120° C. under N2. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and washed with water. The organic layer was dried (MgSO4) and concentrated in vacuo to give a solid, which was recrystallised from EtOH to give a pale orange solid (1.05 g, 76%). 1H NMR (300 MHz, CDCl3) δ 8.41-8.5(m, 2H, 8.15 (d, J=9 Hz, 1H), 7.52-7.55(m, 3H), 7.3-7.4 (m, 2H), 2.82(s, 3H), 1.24(s, 9H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
40 mg
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
76%

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